molecular formula C9H5F2NO2S B13119124 7-Fluoroquinoline-3-sulfonylfluoride

7-Fluoroquinoline-3-sulfonylfluoride

Cat. No.: B13119124
M. Wt: 229.21 g/mol
InChI Key: RVGQPWBJSQLFSI-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-3-sulfonylfluoride is a high-value chemical building block designed for advanced research in chemical biology and medicinal chemistry. Its core utility stems from the sulfonyl fluoride (-SO2F) group, which functions as a privileged "SuFEx" (Sulfur Fluoride Exchange) warhead, enabling it to covalently and irreversibly modify a range of nucleophilic amino acid residues in protein binding sites, including tyrosine, lysine, histidine, serine, and threonine . This reactivity profile makes it an exceptional tool for developing Targeted Covalent Inhibitors (TCIs), which offer advantages such as heightened potency, prolonged pharmacodynamic effects, and increased selectivity for challenging therapeutic targets . The quinoline scaffold, particularly when fluorinated, is a structure of significant interest in antibacterial agent development, as it is a core component of the fluoroquinolone class of antibiotics which act by inhibiting bacterial DNA gyrase and topoisomerase IV . Consequently, this reagent is ideally suited for creating novel hybrid molecules and activity-based probes aimed at exploring biological pathways and expanding druggable target space . Its applications extend to fragment-based drug discovery, where it can be used to create "SuFBits" for identifying and validating weak-binding fragments by mass spectrometry . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H5F2NO2S

Molecular Weight

229.21 g/mol

IUPAC Name

7-fluoroquinoline-3-sulfonyl fluoride

InChI

InChI=1S/C9H5F2NO2S/c10-7-2-1-6-3-8(15(11,13)14)5-12-9(6)4-7/h1-5H

InChI Key

RVGQPWBJSQLFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)S(=O)(=O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroquinoline-3-sulfonylfluoride can be achieved through various methods. One common approach involves the direct fluorosulfonylation of quinoline derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .

Industrial Production Methods

Industrial production of 7-Fluoroquinoline-3-sulfonylfluoride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and advanced fluorination techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde (CAS 1325304-06-0)

  • Molecular Formula: C₁₈H₁₃NO₃S
  • Molecular Weight : 311.36 g/mol
  • Key Features: A quinoline core with a phenylsulfonyl group at position 2, a methyl group at position 7, and a carbaldehyde (-CHO) at position 3. The sulfonyl group enhances electrophilicity, while the aldehyde may participate in condensation reactions .
  • Comparison: Unlike 7-Fluoroquinoline-3-sulfonylfluoride, this compound lacks the sulfonylfluoride group and instead incorporates a phenylsulfonyl substituent, which reduces its reactivity toward nucleophilic substitution.

7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic Acid (CAS 75001-63-7)

  • Molecular Formula : C₁₂H₁₁FN₂O₃
  • Molecular Weight : 250.23 g/mol
  • Key Features: A 4-oxoquinoline scaffold with a carboxylic acid (-COOH) at position 3, an ethyl group at position 1, and fluorine at position 4.
  • Physicochemical Data : LogP = 2.02, PSA = 85.32 Ų, indicating moderate lipophilicity and high polarity .
  • Comparison : The carboxylic acid group in this compound contrasts with the sulfonylfluoride in the target compound, suggesting divergent reactivity (e.g., carboxylates vs. sulfonate esters).

1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 93107-30-3)

  • Molecular Formula: C₁₄H₁₀F₂NO₃
  • Molecular Weight : 283.24 g/mol
  • Key Features: Difluoro substitution at positions 6 and 7, a cyclopropyl group at position 1, and a carboxylic acid at position 3. The 4-oxo-1,4-dihydroquinoline scaffold is common in fluoroquinolone antibiotics .
  • Comparison : The dual fluorine substitution may enhance antibacterial activity but reduces positional specificity compared to the single fluorine at position 7 in the target compound.

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents LogP PSA (Ų)
7-Fluoroquinoline-3-sulfonylfluoride N/A C₉H₅F₂NO₂S 229.07 (calculated) Sulfonylfluoride, Quinoline 7-Fluoro, 3-SO₂F N/A N/A
7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde 1325304-06-0 C₁₈H₁₃NO₃S 311.36 Carbaldehyde, Phenylsulfonyl 7-Methyl, 2-PhSO₂ N/A N/A
7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid 75001-63-7 C₁₂H₁₁FN₂O₃ 250.23 Carboxylic Acid, Oxo, Amino 6-Fluoro, 1-Ethyl 2.02 85.32
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 93107-30-3 C₁₄H₁₀F₂NO₃ 283.24 Carboxylic Acid, Oxo 6,7-Difluoro, 1-Cyclopropyl N/A N/A

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